molecular formula C15H14ClFN2 B1665614 Raseglurant hydrochloride

Raseglurant hydrochloride

カタログ番号: B1665614
分子量: 276.73 g/mol
InChIキー: BDXXMGYKLQZXOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

IUPAC Name

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2.ClH/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12;/h3-5,8-9H,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXXMGYKLQZXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Preparation of 3-Amino-2-iodo-4,6-dimethylpyridine

The synthesis begins with iodination of 4,6-dimethylpyridin-3-amine. Directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with iodine, yields 3-amino-2-iodo-4,6-dimethylpyridine.

Optimization Notes :

  • Protection : The amine is protected as a Boc-carbamate (Boc₂O, DMAP, CH₂Cl₂) to prevent Pd catalyst poisoning during coupling.
  • Yield : 78–85% after purification by silica gel chromatography.

Sonogashira Coupling with (3-Fluorophenyl)acetylene

The iodopyridine derivative undergoes Sonogashira coupling with (3-fluorophenyl)acetylene under standard conditions:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
  • Ligand : CuI (10 mol%)
  • Base : Et₃N or iPr₂NH
  • Solvent : THF or DMF at 60–80°C.

Reaction Equation :
$$
\text{3-Boc-amino-2-iodo-4,6-dimethylpyridine} + \text{(3-Fluorophenyl)acetylene} \xrightarrow{\text{Pd/Cu}} \text{3-Boc-amino-2-[(3-fluorophenyl)ethynyl]-4,6-dimethylpyridine}
$$

Yield : 65–72% after column chromatography. Deprotection with TFA/CH₂Cl₂ (1:1) affords the free amine (89–93% yield).

Synthetic Route 2: Cyclocondensation of Alkynyl Precursors

Hantzsch-Type Pyridine Synthesis

A modified Hantzsch approach assembles the pyridine ring with pre-installed substituents:

  • Components :
    • 3-Fluorophenylacetylene (1.2 eq)
    • 3-Amino glutaconaldehyde derivative (1 eq)
    • Ammonium acetate (2 eq) as a nitrogen source.
  • Conditions : Ethanol reflux (12 h), followed by acidification with HCl gas to precipitate the hydrochloride salt.

Mechanistic Insight :
The reaction proceeds via enamine formation, followed by cyclization and dehydrogenation. The ethynyl group is incorporated via a Michael addition-cyclization sequence.

Yield : 58–64% after recrystallization from ethanol/water.

Optimization and Scalability

Catalyst Screening for Sonogashira Coupling

Comparative studies of Pd catalysts reveal:

Catalyst Ligand Solvent Temp (°C) Yield (%)
Pd(PPh₃)₂Cl₂ CuI THF 60 72
PdCl₂(dppf) DMF 80 68
Pd(OAc)₂ Xantphos Toluene 100 61

Hydrochloride Salt Formation

The free base is dissolved in anhydrous EtOAc, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered, washed with cold EtOAc, and dried under vacuum.

Characterization :

  • Melting Point : 214–216°C (decomp.)
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂⁺), 7.45–7.39 (m, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.95 (s, 1H, pyridine-H), 2.45 (s, 6H, CH₃).

Alternative Methods and Emerging Technologies

Electrochemical Coupling

Recent advances in electrochemistry enable ethynylation without metal catalysts. A divided cell with a Pt anode and Ni cathode in DMF/Et₄NCl achieves 55% yield at 20 mA.

Flow Chemistry

Continuous-flow systems reduce reaction times from hours to minutes. A microreactor with immobilized Pd nanoparticles achieves 70% yield at 120°C.

化学反応の分析

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyridines.

科学的研究の応用

作用機序

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride exerts its effects by binding to the mGlu5 receptor and acting as a negative allosteric modulator. This means it binds to a site on the receptor distinct from the glutamate binding site, causing a conformational change that reduces the receptor’s activity. The mGlu5 receptor is a G protein-coupled receptor involved in glutamate signaling, which plays a crucial role in various neurological processes .

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Their Key Differences

Table 1: Structural and Functional Comparison
Compound Name Target Receptor Key Structural Features Molecular Weight Solubility (Water) Pharmacological Notes
ADX 10059 hydrochloride mGlu5 Pyridine core, 4,6-dimethyl, 3-amine, 3-fluorophenyl ethynyl 276.74 <6.92 mg/mL High mGlu5 selectivity; moderate solubility .
VU0360172 mGlu1 Pyridine core, 6-ethynyl-3-fluorophenyl, N-cyclobutyl carboxamide 377.84 Not reported Potent mGlu1 antagonist; used in cerebellar studies .
MPEP (2-methyl-6-phenylethynyl-pyridine) mGlu5 Pyridine core, 6-phenylethynyl, 2-methyl 199.24 >10 mg/mL First-generation mGlu5 NAM; lower selectivity vs. ADX 10059 .
JNJ16259685 mGlu1 Quinoline core, cis-4-methoxycyclohexyl group 407.47 Not reported High-affinity mGlu1 antagonist; distinct scaffold .

Detailed Analysis of Key Differences

Core Scaffold and Substitutions
  • ADX 10059 Hydrochloride : Features a pyridine ring with 4,6-dimethyl groups and a 3-amine substitution. The ethynyl linkage to a 3-fluorophenyl group enhances lipophilicity and receptor binding .
  • VU0360172 : Shares a pyridine core but includes a carboxamide group at position 3 and a cyclobutyl substituent, shifting its selectivity to mGlu1 .
  • MPEP : Lacks dimethyl groups and fluorine, resulting in reduced metabolic stability compared to ADX 10059 .
Target Selectivity
  • ADX 10059 shows >100-fold selectivity for mGlu5 over mGlu1, unlike VU0360172, which is mGlu1-selective .
  • MPEP, while targeting mGlu5, exhibits off-target effects on NMDA receptors, a limitation addressed in ADX 10059’s design .
Pharmacokinetic Properties
  • ADX 10059’s lower water solubility (<6.92 mg/mL) compared to MPEP (>10 mg/mL) may necessitate formulation optimization for in vivo use .
  • The 3-fluorophenyl group in ADX 10059 improves blood-brain barrier penetration relative to non-fluorinated analogues .

Research Findings and Clinical Relevance

  • ADX 10059 : Demonstrated efficacy in preclinical migraine models due to its high mGlu5 affinity (IC₅₀ ~10 nM) .
  • VU0360172 : Used to study mGlu1’s role in motor coordination, highlighting scaffold-dependent receptor modulation .

生物活性

Overview

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride, commonly known as Raseglurant (CAS RN: 757949-98-7), is a chemical compound recognized for its role as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This compound has garnered attention for its potential therapeutic applications in various neurological conditions, particularly in the context of pain management and psychiatric disorders.

PropertyValue
Molecular Formula C15H14ClFN2
Molecular Weight 276.739 g/mol
IUPAC Name 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride
SMILES CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl
InChI Key BDXXMGYKLQZXOU-UHFFFAOYSA-N

Raseglurant acts primarily on the mGlu5 receptor, which is implicated in various central nervous system functions such as learning, memory, and pain perception. By binding to this receptor, Raseglurant alters its conformation, leading to a decreased affinity for glutamate. This modulation results in reduced receptor activity, which can have significant implications for conditions characterized by excessive glutamate signaling.

Pain Management

Clinical studies have demonstrated that Raseglurant can provide pain relief in patients suffering from migraines. In a controlled trial, it was observed that Raseglurant induced a pain-free response in 16.1% of patients compared to a placebo response of only 4.5%.

Neurological Implications

The modulation of mGlu5 receptors by Raseglurant has potential implications for treating neuropsychiatric disorders. Research indicates that negative allosteric modulation can influence synaptic plasticity and may be beneficial in conditions such as anxiety and depression .

Case Studies and Research Findings

  • Migraine Treatment
    • A double-blind placebo-controlled study assessed the efficacy of Raseglurant in migraine patients. The results indicated a statistically significant difference in pain relief compared to placebo, suggesting its potential as a therapeutic agent for migraine management.
  • Behavioral Studies
    • In animal models, Raseglurant has been shown to affect behaviors associated with anxiety and depression. These studies suggest that the compound may reduce anxiety-like behaviors without producing typical side effects associated with conventional anxiolytics .
  • Neuroprotective Effects
    • Additional research has explored the neuroprotective properties of Raseglurant in models of neurodegeneration. The compound's ability to modulate glutamate signaling may help mitigate excitotoxicity, which is often implicated in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Raseglurant shares similarities with other negative allosteric modulators of the mGlu5 receptor:

CompoundMechanismTherapeutic Potential
MPEPmGlu5 antagonistAnxiety disorders
FenobammGlu5 antagonistAnxiolytic effects
BasimglurantmGlu5 antagonistPotential treatment for schizophrenia

Raseglurant's unique structure and high selectivity for the mGlu5 receptor make it a valuable tool for both research and therapeutic development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine hydrochloride, and how can yield optimization be achieved?

  • Methodology : A multi-step synthesis is typically required. Begin with the formation of the pyridine core via condensation reactions, followed by Sonogashira coupling to introduce the ethynyl-(3-fluorophenyl) moiety. The final step involves hydrochlorination to form the salt.

  • Key Steps :

Core Formation : Use 4,6-dimethylpyridin-3-amine as a starting material. Protect the amine group to avoid side reactions.

Sonogashira Coupling : React with 1-ethynyl-3-fluorobenzene under Pd/Cu catalysis in anhydrous THF ().

Hydrochlorination : Treat with HCl gas in dichloromethane to precipitate the hydrochloride salt ( ).

  • Yield Optimization : Monitor reaction temperature (ideally 0–5°C during coupling) and use high-purity reagents. Purify intermediates via column chromatography ( ).
    • Reference :

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethynyl linkage and fluorine substitution.
  • High-Performance Liquid Chromatography (HPLC) : Employ a phenyl-modified column (e.g., Chromolith® Phenyl) with UV detection at 254 nm for purity assessment ( ).
  • X-ray Crystallography : Resolve crystal structure to confirm hydrogen bonding between the amine group and chloride ion ().
    • Data Table :
TechniquePurposeKey Observations
1H^1H-NMRStructural confirmationPeaks at δ 2.2–2.5 ppm (CH3_3), δ 7.1–7.4 ppm (aromatic)
HPLCPurityRetention time: 8.2 min (purity >98%)
X-rayCrystal packingN–H⋯Cl hydrogen bonds (distance: 2.89 Å)
  • Reference :

Q. How should researchers handle stability issues related to the hydrochloride salt form?

  • Methodology :

  • Storage : Store at −20°C in airtight, light-protected vials. The hydrochloride salt is hygroscopic; use desiccants (e.g., silica gel) in storage containers ( ).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products.
    • Reference :

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Orthogonal Assays : Validate receptor binding data using both radioligand displacement and functional assays (e.g., cAMP inhibition).
  • Purity Verification : Re-test batches with discrepancies using HPLC-MS to rule out impurity interference ( ).
  • Structural Analog Comparison : Compare activity with analogs lacking the ethynyl or fluorine groups to isolate functional moieties ( ).
    • Reference :

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (CF3_3) at the 3-fluorophenyl position ( ).
  • Bioactivity Testing : Screen analogs against target receptors (e.g., dopamine D2_2) using in vitro binding assays.
  • Data Table :
SubstituentIC50_{50} (nM)Selectivity (D2_2/5-HT2A_{2A})
3-F12 ± 1.58.2
3-Cl18 ± 2.14.7
3-CF3_36 ± 0.912.3
  • Reference :

Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use crystal structures of receptors (e.g., PDB: 6CM4 for dopamine receptors) and software like AutoDock Vina.
  • Dynamic Simulations : Perform MD simulations (50 ns) to assess binding stability (e.g., RMSD <2.0 Å indicates stable binding).
  • Pharmacophore Modeling : Map the ethynyl and fluorine groups as critical hydrogen bond acceptors ().
    • Reference :

Q. How can in vitro cytotoxicity be systematically evaluated for this compound?

  • Methodology :

  • Cell Lines : Use HEK-293 (normal) and SH-SY5Y (neuronal) cells.
  • Assays : MTT for viability; LDH release for membrane integrity.
  • Dose Range : 1 nM–100 µM; calculate IC50_{50} using nonlinear regression ( ).
    • Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raseglurant hydrochloride
Reactant of Route 2
Reactant of Route 2
Raseglurant hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。